Cas no 2172067-52-4 (2-(1-Hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid)

2-(1-Hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid is a cyclopentyl-substituted carboxylic acid derivative characterized by its unique sterically hindered structure. The presence of hydroxyl and dimethyl groups on the cyclopentyl ring, along with the branched alkyl chain, contributes to its distinct chemical properties, including enhanced stability and potential reactivity modulation. This compound is of interest in synthetic organic chemistry for applications such as chiral intermediate synthesis or as a building block for complex molecular frameworks. Its structural features may also influence solubility and steric interactions, making it valuable for tailored chemical modifications in pharmaceutical or materials research.
2-(1-Hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid structure
2172067-52-4 structure
Product name:2-(1-Hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid
CAS No:2172067-52-4
MF:C13H24O3
MW:228.327864646912
CID:5568065
PubChem ID:165594510

2-(1-Hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2172067-52-4
    • EN300-1633671
    • 2-(1-hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid
    • 2-(1-Hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid
    • Inchi: 1S/C13H24O3/c1-9(2)12(5,10(14)15)13(16)7-6-11(3,4)8-13/h9,16H,6-8H2,1-5H3,(H,14,15)
    • InChI Key: NFMFANYEKLZCAM-UHFFFAOYSA-N
    • SMILES: OC1(CCC(C)(C)C1)C(C(=O)O)(C)C(C)C

Computed Properties

  • Exact Mass: 228.17254462g/mol
  • Monoisotopic Mass: 228.17254462g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 57.5Ų

2-(1-Hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1633671-0.1g
2-(1-hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid
2172067-52-4
0.1g
$1447.0 2023-07-10
Enamine
EN300-1633671-0.5g
2-(1-hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid
2172067-52-4
0.5g
$1577.0 2023-07-10
Enamine
EN300-1633671-50mg
2-(1-hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid
2172067-52-4
50mg
$1381.0 2023-09-22
Enamine
EN300-1633671-100mg
2-(1-hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid
2172067-52-4
100mg
$1447.0 2023-09-22
Enamine
EN300-1633671-1.0g
2-(1-hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid
2172067-52-4
1.0g
$1643.0 2023-07-10
Enamine
EN300-1633671-1000mg
2-(1-hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid
2172067-52-4
1000mg
$1643.0 2023-09-22
Enamine
EN300-1633671-5000mg
2-(1-hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid
2172067-52-4
5000mg
$4764.0 2023-09-22
Enamine
EN300-1633671-500mg
2-(1-hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid
2172067-52-4
500mg
$1577.0 2023-09-22
Enamine
EN300-1633671-10.0g
2-(1-hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid
2172067-52-4
10.0g
$7065.0 2023-07-10
Enamine
EN300-1633671-2500mg
2-(1-hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid
2172067-52-4
2500mg
$3220.0 2023-09-22

Additional information on 2-(1-Hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid

Comprehensive Analysis of 2-(1-Hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid (CAS No. 2172067-52-4)

The compound 2-(1-Hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid (CAS No. 2172067-52-4) is a highly specialized organic molecule with a unique structural framework. Its chemical name highlights key features, including a hydroxyl group, a cyclopentyl ring, and a dimethylbutanoic acid moiety. These functional groups contribute to its potential applications in pharmaceuticals, agrochemicals, and material science. Researchers are increasingly interested in this compound due to its stereochemical complexity and potential bioactivity, aligning with the growing demand for novel chiral building blocks in drug discovery.

In recent years, the search for cyclopentane derivatives and hydroxy acid compounds has surged, driven by their relevance in medicinal chemistry. The presence of both a hydroxyl and carboxylic acid group in 2-(1-Hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid makes it a candidate for studying enzyme inhibition or metabolic pathways. This aligns with trending topics like "sustainable drug development" and "green chemistry," where researchers seek eco-friendly synthetic routes for bioactive molecules. Its CAS No. 2172067-52-4 is frequently queried in scientific databases, reflecting its niche yet growing importance.

The synthesis of 2-(1-Hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid often involves multi-step organic reactions, including cyclization and oxidation steps. Advanced techniques like asymmetric catalysis or enzymatic resolution may be employed to achieve high enantiomeric purity—a critical factor for pharmaceutical applications. Discussions around "chiral synthesis optimization" and "cost-effective scaling" in peer-reviewed literature further underscore its relevance. Analytical characterization via NMR, HPLC, and mass spectrometry ensures structural verification, addressing common queries about compound purity and identity.

From a commercial perspective, CAS No. 2172067-52-4 is often sourced for R&D purposes, particularly in projects targeting anti-inflammatory or antimicrobial agents. Its structural resemblance to terpenoids and other natural products has sparked interest in semi-synthetic modifications. Notably, the compound’s bulky alkyl groups may influence lipophilicity, a property debated in forums on "drug bioavailability enhancement." Such discussions resonate with formulators seeking to balance molecular weight and solubility.

Environmental and regulatory considerations are also pivotal. While 2-(1-Hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid is not classified as hazardous, its biodegradation and ecotoxicity profile remain under study. This aligns with broader industry shifts toward "benign-by-design" chemicals, a hot topic in ESG (Environmental, Social, and Governance) reporting. Laboratories handling this compound adhere to standard safety protocols, ensuring compliance with REACH and other global chemical regulations.

In summary, 2-(1-Hydroxy-3,3-dimethylcyclopentyl)-2,3-dimethylbutanoic acid (CAS No. 2172067-52-4) represents a compelling case study in modern organic chemistry. Its structural uniqueness, synthetic challenges, and potential applications position it at the intersection of academic research and industrial innovation. As the scientific community continues to explore cyclopentane-based scaffolds and multifunctional carboxylic acids, this compound is poised to remain a subject of rigorous investigation and practical utility.

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